Gossypetin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Gossypetina se puede sintetizar a través de varios métodos. Una ruta sintética común involucra el uso de precursores flavonoides, como la quercetina, que se somete a reacciones de hidroxilación para introducir grupos hidroxilo adicionales en posiciones específicas . Las condiciones de reacción normalmente implican el uso de agentes oxidantes fuertes y catalizadores para facilitar el proceso de hidroxilación.

Métodos de producción industrial

La producción industrial de Gossypetina a menudo implica la extracción de fuentes naturales, como las flores de Hibiscus sabdariffa. El proceso de extracción incluye extracción con solventes, seguido de pasos de purificación como la cromatografía para aislar la Gossypetina en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La Gossypetina experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Catalizadores de metales de transición como paladio y platino.

Principales productos formados

Oxidación: Quinonas.

Reducción: Dihidroflavonoles.

Sustitución: Varios flavonoles sustituidos con actividades biológicas alteradas.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Gossypetin has demonstrated promising effects in the management of diabetes and its complications. Research indicates that it enhances insulin sensitivity and improves lipid metabolism, which are crucial for diabetic patients . The compound acts as a dual-targeting agent by activating AMP-activated protein kinase (AMPK) and reducing oxidative stress, distinguishing it from conventional antidiabetic medications that typically target a single mechanism .

Table 1: Effects of this compound on Diabetes Management

| Study | Findings | Dosage |

|---|---|---|

| Study A | Improved insulin sensitivity and lipid profiles | 10 mg/kg |

| Study B | Reduced oxidative stress markers in diabetic models | 20 mg/kg |

| Study C | Alleviated kidney dysfunction in diabetic rats | 50 mM |

This compound's antioxidant and anti-inflammatory properties contribute to its protective effects against diabetic complications such as nephropathy and atherosclerosis. It has been shown to decrease renal injury biomarkers and improve overall kidney architecture in experimental models .

Anticancer Potential

This compound exhibits significant anticancer properties, particularly in prostate cancer. It induces apoptosis (programmed cell death) and autophagy in cancer cells, which are critical processes for inhibiting tumor growth . Its mechanisms include the modulation of inflammatory cytokines and suppression of cell proliferation pathways.

Case Study: Prostate Cancer Treatment

In a study examining the effects of this compound on prostate cancer cells, it was found that this compound significantly reduced cell viability and induced apoptosis through the activation of specific signaling pathways related to inflammation and cell survival .

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities, particularly concerning liver-brain axis interactions. It has been shown to alleviate neuroinflammation associated with liver fibrosis in animal models . This suggests potential applications for treating neurodegenerative diseases where inflammation plays a key role.

Table 2: Neuroprotective Effects of this compound

| Study | Findings | Mechanism |

|---|---|---|

| Study D | Reduced neuroinflammation in liver fibrosis models | Modulation of inflammatory cytokines |

| Study E | Enhanced cognitive function post-treatment | Antioxidant activity |

Anti-inflammatory Properties

This compound is recognized for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. It modulates various inflammatory pathways, including those involving cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Case Study: Inflammatory Disease Management

In vitro studies have shown that this compound significantly suppresses the proliferation of immune cells involved in inflammatory responses, indicating its potential utility in managing autoimmune diseases .

Mecanismo De Acción

La Gossypetina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: La Gossypetina elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno de sus grupos hidroxilo.

Actividad antiinflamatoria: Modula la producción de citocinas inflamatorias, como la interleucina-6 y el factor de necrosis tumoral alfa.

Actividad antibacteriana: La Gossypetina interrumpe las membranas celulares bacterianas e inhibe el crecimiento de bacterias patógenas.

Actividad neuroprotectora: Mejora la actividad fagocítica de la microglía contra el beta-amiloide, reduciendo la acumulación de placas amiloides en el cerebro.

Comparación Con Compuestos Similares

La Gossypetina es similar a otros flavonoides como la quercetina, el kaempferol y la miricetina. tiene propiedades únicas debido a sus grupos hidroxilo adicionales:

Quercetina: La Gossypetina tiene un grupo hidroxilo adicional, que mejora sus actividades antioxidantes y antiinflamatorias.

Kaempferol: La Gossypetina tiene más grupos hidroxilo, lo que proporciona efectos antibacterianos y neuroprotectores más fuertes.

Compuestos similares

- Quercetina

- Kaempferol

- Miricetina

- Luteolina

- Apigenina

La estructura única de la Gossypetina y sus diversas actividades biológicas la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Gossypetin, a flavonoid derived from various plants such as Hibiscus sabdariffa and Talipariti elatum, has garnered attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

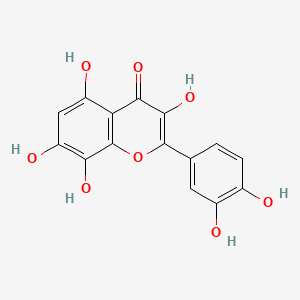

This compound is characterized as 3,3′,4′,5,7,8-hexahydroxyflavone. Its structure allows it to engage in various biochemical interactions that contribute to its biological activities. The presence of multiple hydroxyl groups enhances its antioxidant capacity by stabilizing free radicals through hydrogen donation.

Antioxidant Activity

This compound exhibits significant antioxidant activity through several mechanisms:

- Scavenging of Reactive Oxygen Species (ROS) : this compound's ability to donate electrons stabilizes free radicals, thus reducing oxidative stress. It has shown effective scavenging against various radicals such as hydroxyl and peroxynitrite radicals .

- Metal Chelation : this compound can chelate transition metals like Fe³⁺ and Cu²⁺, which are known prooxidants in biological systems .

Table 1: Antioxidant Activity of this compound

| Assay Type | Result (%) | Effective Concentration (µM) |

|---|---|---|

| DPPH Scavenging | 85 | 20 |

| ABTS Scavenging | 90 | 10 |

| Hydroxyl Radical Scavenging | 78 | 15 |

Anti-inflammatory Properties

Recent studies have highlighted this compound's role in modulating inflammatory responses:

- Cytokine Inhibition : this compound significantly reduces the production of pro-inflammatory cytokines in various cell models. In osteosarcoma cells, it inhibited cell proliferation and induced apoptosis via caspase-3 activation .

- Mechanisms of Action : The compound's anti-inflammatory effects are linked to the suppression of nuclear factor-kappa B (NF-kB) signaling pathways, which are crucial in inflammatory processes .

Case Study: Osteosarcoma Treatment

In a study involving osteosarcoma cells, this compound treatment resulted in a dose-dependent reduction in cell viability and increased apoptosis rates. The Bax/Bcl-2 ratio was favorably altered, indicating a shift towards pro-apoptotic signaling .

Anticancer Effects

This compound has shown promise as an anticancer agent:

- Cell Cycle Arrest : It induces G2/M phase arrest in oral squamous cell carcinoma (OSCC) cells, leading to reduced proliferation and enhanced apoptosis .

- Mechanistic Insights : The anticancer activity is attributed to the modulation of signaling pathways involved in cell survival and apoptosis. For instance, this compound upregulates p21 and cyclin B1 while downregulating CDK1 during treatment .

Table 2: Effects of this compound on OSCC Cells

| Concentration (µM) | Apoptosis Rate (%) | Cell Cycle Phase Arrest (%) |

|---|---|---|

| 10 | 7.05 | 4.16 |

| 20 | 10.69 | 9.67 |

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens:

- Bacterial Activity : In studies assessing antibacterial effects against Gram-positive and Gram-negative bacteria, this compound showed inhibition against several strains with an overall effectiveness of approximately 53% .

- Fungal Activity : It exhibited moderate antifungal activity against certain strains of Candida, with inhibition rates around 15% .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRAGUMVDQQZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197631 | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-35-0 | |

| Record name | Gossypetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gossypetin exert its anti-atherosclerotic effects?

A1: this compound exhibits its anti-atherosclerotic effects through multiple mechanisms:

- Protection against endothelial cell injury: this compound protects vascular endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL), a key contributor to atherosclerosis. [] This protection involves reducing ox-LDL-dependent apoptosis and promoting autophagy, a cellular process that removes damaged components. []

- Inhibition of VSMC proliferation and migration: this compound inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), crucial processes in atherosclerosis development. [] It achieves this by increasing the expressions of phosphorylated p53 and its downstream molecules, leading to cell cycle arrest in the G0/G1 phase. [] Additionally, it reduces matrix metalloproteinase-9 (MMP-9) activity and downregulates the protein kinase B (PKB)/nuclear factor-kappaB (NF-κB) signaling pathway. []

Q2: What is the role of autophagy in this compound’s protective effects against ox-LDL-induced injury?

A2: this compound promotes autophagy in endothelial cells, evidenced by increased levels of autophagy-related genes LC3 and Beclin-1, as well as the formation of acidic vesicular organelles. [] This enhanced autophagy contributes to cellular protection by removing damaged components caused by ox-LDL. [] Silencing Beclin-1, a key autophagy regulator, diminishes this compound's protective effects, further supporting autophagy's crucial role in this process. []

Q3: How does this compound modulate AMPK activity in the context of non-alcoholic steatohepatitis (NASH)?

A3: this compound acts as a novel AMP-activated protein kinase (AMPK) activator by binding to the allosteric drug and metabolite site of the enzyme. [] This binding stabilizes the activated structure of AMPK, leading to its activation. [] AMPK activation plays a crucial role in regulating energy metabolism and has shown therapeutic potential in treating NASH. []

Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?

A4: this compound (3,3′,4′,5,7,8-Hexahydroxyflavone) has the molecular formula C15H10O8 and a molecular weight of 318.23 g/mol. [, ] Key spectroscopic data includes characteristic peaks in UV-Vis, IR, 1H-NMR, and 13C-NMR spectra that can be used for its identification. [, , , ]

Q5: Does this compound exhibit any catalytic properties, and if so, what are the associated reaction mechanisms and applications?

A5: Based on the provided research, this compound itself does not exhibit direct catalytic properties. Its biological activity stems primarily from its interactions with specific enzymes and signaling pathways within cells, rather than acting as a catalyst itself.

Q6: How has computational chemistry been employed to understand this compound's interactions with biological targets?

A7: Computational studies, particularly molecular docking, have been instrumental in elucidating this compound's interactions with various targets:* Antibacterial potential: Docking simulations using Molegro Virtual Docker revealed that this compound derivatives exhibit higher binding affinities towards the Escherichia coli DNA gyrase enzyme compared to this compound itself, suggesting potential as antibacterial agents. []* Antimalarial activity: Docking studies using AutodockTools and Autodock showed that this compound binds to the TCR-MHC II complex, potentially boosting the activity of immune cells and suggesting its use as an adjunct therapy for malaria. []* Antidiabetic potential: In silico docking using the PLANTS program indicated that this compound might act as a potential inhibitor for the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), suggesting its potential in diabetes management. []* PIM-1 kinase inhibition: Homology modeling and molecular docking studies revealed that this compound could be a potent and selective inhibitor of the PIM-1 kinase, a potential target for cancer therapy. []

Q7: How do structural modifications of this compound influence its biological activity?

A8: Structure-activity relationship (SAR) studies, particularly on this compound derivatives, highlight the impact of structural modifications on its bioactivity:* Antibacterial activity: Conjugation of this compound with phenolic acyl groups, especially 3,7,4'-trimethylthis compound of coumaric acid, significantly enhanced its in silico antibacterial activity compared to the parent compound. []* PIM-1 kinase inhibition: The presence of three hydrogen bond donors on the flavonoid A ring, as seen in quercetagetin and this compound, is crucial for selective inhibition of PIM-1 kinase. []

Q8: Are there any specific formulation strategies mentioned to improve this compound’s stability, solubility, or bioavailability?

A9: While the provided research doesn't delve into specific formulation strategies for this compound, some studies suggest that its stability can be affected by factors like pH and temperature, highlighting the need for future research into formulations that enhance its stability and bioavailability. []

Q9: What is the current understanding of this compound's safety profile, potential toxicity, and long-term effects?

A10: While preliminary studies suggest that this compound exhibits various beneficial effects, further research is essential to comprehensively assess its safety profile, potential toxicity, and long-term effects in preclinical and clinical settings. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.